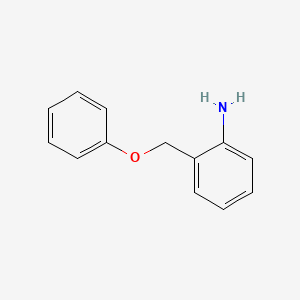

2-(Phenoxymethyl)aniline

Description

Historical Context and Significance of Phenoxymethyl-Containing Aniline (B41778) Scaffolds in Organic Chemistry

While specific historical milestones for 2-(Phenoxymethyl)aniline itself are not extensively documented in readily available literature, the broader class of phenoxymethyl-containing aniline scaffolds has been a subject of interest in organic synthesis. The synthesis of related structures, such as 2-{(2-{[2-(pyrrolidin-1-yl)phenoxy]methyl}phenyl)methylidene}propanedinitrile, has been explored through methods like the Knoevenagel condensation. rsc.org The development of synthetic routes to access such scaffolds is crucial for exploring their potential applications. For instance, the synthesis of various N-(2-dimethylaminoethyl)-N-((un)substituted phenyl-2-(4-methyl/methoxy-phenoxymethyl)benzamides has been achieved, highlighting the modularity of these structures. farmaciajournal.com

Importance of Aniline and Phenoxy Moieties in Contemporary Drug Discovery and Materials Science

Both the aniline and phenoxy moieties are considered "privileged scaffolds" in medicinal chemistry due to their frequent appearance in a wide array of biologically active compounds. nih.govmdpi.comnih.gov

Aniline and its derivatives are fundamental building blocks in the synthesis of numerous industrial chemicals, including polymers, dyes, and pharmaceuticals. sci-hub.seresearchgate.net Aniline's versatility stems from the reactivity of its amino group, which allows for a variety of chemical modifications. cresset-group.comijrpr.com In drug discovery, the aniline motif is present in a significant number of approved drugs. acs.org However, the potential for metabolic instability and toxicity associated with the aniline group has also prompted research into its replacement with other chemical groups to improve pharmacological properties. cresset-group.comacs.org

The phenoxy group is another critical component in many approved drugs, contributing to their biological activity. nih.govmdpi.comnih.gov Its presence can enhance a molecule's ability to interact with biological targets through various forces, including π–π stacking and hydrogen bonding. mdpi.com The phenoxy moiety is found in drugs with a wide range of therapeutic applications, including antiviral, anticancer, and antimicrobial agents. mdpi.com

The combination of these two important pharmacophores within the this compound structure suggests a high potential for the discovery of novel compounds with significant biological activities.

Current State of Scholarly Investigations into this compound and its Derivatives

Current research on this compound and its derivatives is multifaceted, exploring their synthesis, structural characterization, and potential applications.

Recent studies have focused on the synthesis of various derivatives. For example, researchers have successfully synthesized N-(4-oxo-2-(phenoxymethyl)quinazolin-3(4H)-yl)-2-(4-phenylpiperazin-1-yl)acetamide and related compounds. tandfonline.com Another area of investigation involves the synthesis of quinazolin-4(3H)-one derivatives incorporating the this compound scaffold, which have shown promising anticonvulsant activity. nih.gov

Furthermore, the reactivity of related compounds is being explored. For instance, the thio-Claisen rearrangement of 2-[(4-aryloxy-2-butynyl)sulfanyl]thiophene has been investigated, demonstrating the potential for complex molecular transformations. semanticscholar.org The aminolysis of 2-(phenoxymethyl)oxirane with aniline has also been studied, revealing regioselective ring-opening reactions. tubitak.gov.tr

Computational studies are also being employed to understand the properties and reactivity of these molecules. For example, in silico methods have been used to study the feasibility of cyclization reactions in related systems. rsc.orgresearchgate.net

Table 1: Selected Research on this compound and Derivatives

| Research Focus | Key Findings | Reference |

| Synthesis | Successful synthesis of novel quinazolinone-based CDK2 inhibitors. | tandfonline.com |

| Biological Activity | Quinazolin-4(3H)-one derivatives showed anticonvulsant properties. | nih.gov |

| Reactivity | Investigation of thio-Claisen rearrangement in related sulfur-containing analogues. | semanticscholar.org |

| Reactivity | Study of regioselective aminolysis of 2-(phenoxymethyl)oxirane. | tubitak.gov.tr |

| Computational Chemistry | In silico analysis of cyclization reactions of related phenoxy-tert-anilines. | rsc.orgresearchgate.net |

Research Gaps and Future Trajectories in the Study of this compound

Despite the growing interest, there remain significant gaps in the understanding of this compound and its derivatives. A comprehensive exploration of its pharmacological profile is still needed. While some derivatives have shown anticonvulsant activity, a broader screening for other biological activities, such as anticancer, antimicrobial, and anti-inflammatory properties, is warranted.

Future research should focus on several key areas:

Expansion of the derivative library: Synthesizing a wider range of derivatives with diverse substituents on both the aniline and phenoxy rings will be crucial for establishing clear structure-activity relationships (SAR).

In-depth biological evaluation: Comprehensive in vitro and in vivo studies are necessary to fully elucidate the therapeutic potential of these compounds.

Mechanistic studies: Investigating the underlying mechanisms of action for any observed biological activities will be essential for rational drug design and optimization.

Exploration in materials science: The unique structure of this compound suggests potential applications in the development of novel polymers, dyes, and other functional materials, an area that remains largely unexplored.

By addressing these research gaps, the scientific community can unlock the full potential of this compound and its derivatives in both medicine and materials science.

Structure

3D Structure

Properties

IUPAC Name |

2-(phenoxymethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO/c14-13-9-5-4-6-11(13)10-15-12-7-2-1-3-8-12/h1-9H,10,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWUVUHYPGPVVOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10444698 | |

| Record name | 2-(phenoxymethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10444698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78584-41-5 | |

| Record name | 2-(phenoxymethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10444698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(phenoxymethyl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Phenoxymethyl Aniline and Its Analogues

Established Synthetic Routes to the 2-(Phenoxymethyl)aniline Core Structure

The construction of the this compound framework can be approached in a few primary ways, with the most common being the formation of the ether bond followed by the introduction or modification of the amine group, or through direct coupling reactions to form the key C-N bond.

One of the most traditional routes involves a two-step process beginning with the synthesis of a nitro-aromatic precursor. In this method, a Williamson-type ether synthesis is performed between an o-halonitrobenzene (typically o-nitrochlorobenzene) and phenol (B47542) in the presence of a base. The resulting intermediate, 2-(phenoxymethyl)nitrobenzene, is then subjected to a reduction of the nitro group to yield the target primary amine, this compound. google.com

Alternatively, metal-catalyzed cross-coupling reactions provide more direct pathways. The Ullmann condensation, a copper-catalyzed reaction, is a classic method for forming aryl ethers and aryl amines. wikipedia.orgorganic-chemistry.org This reaction can be adapted to synthesize the target molecule by coupling an o-haloaniline with phenol. A related C-N bond-forming variant, known as the Goldberg reaction, can also be employed, for example, by reacting an aniline (B41778) with an appropriate aryl halide in the presence of a copper catalyst. wikipedia.orgchemeurope.com These reactions traditionally require high temperatures and stoichiometric amounts of copper, though modern advancements have introduced soluble copper catalysts that operate under milder conditions. wikipedia.orgnih.gov

A more contemporary and widely used alternative to the Ullmann reaction is the Buchwald-Hartwig amination. organic-chemistry.org This palladium-catalyzed cross-coupling reaction allows for the formation of C-N bonds between aryl halides (or triflates) and amines with high efficiency and broad substrate scope. organic-chemistry.orgorgsyn.orgresearchgate.net This methodology can be applied to couple a primary amine with an appropriately substituted aryl halide to construct the this compound scaffold, often under significantly milder conditions than the Ullmann condensation. researchgate.net

| Method | Description | Key Reagents | Advantages | Disadvantages |

| Nitro-Group Reduction | Two-step synthesis: 1. Williamson ether synthesis to form 2-(phenoxymethyl)nitrobenzene. 2. Reduction of the nitro group. | 1. o-nitrochlorobenzene, phenol, base2. Reducing agent (e.g., active nickel, Sn/HCl) google.com | Utilizes readily available starting materials. | Multi-step process, use of stoichiometric and sometimes harsh reagents. |

| Ullmann Condensation | Copper-promoted coupling of an aryl halide with a phenol (ether formation) or an aniline (amine formation). wikipedia.orgchemeurope.com | Aryl halide, phenol/aniline, copper catalyst (e.g., CuI), base. nih.govresearchgate.net | A classic, well-established method. | Often requires high temperatures, stoichiometric copper, and can have limited substrate scope. |

| Buchwald-Hartwig Amination | Palladium-catalyzed cross-coupling reaction to form a C-N bond between an aryl halide and an amine. organic-chemistry.org | Aryl halide/triflate, amine, palladium catalyst, phosphine (B1218219) ligand, base. orgsyn.orgresearchgate.net | High efficiency, broad substrate scope, milder reaction conditions. researchgate.net | Cost of palladium catalyst and ligands, sensitivity to air and moisture. |

Derivatization Strategies for this compound

The this compound scaffold is amenable to a variety of derivatization strategies, allowing for the systematic modification of its constituent parts: the aniline ring, the primary amine, and the phenoxy ether group.

The most straightforward strategy for generating analogues is to employ substituted starting materials in the established synthetic routes. For instance, using substituted phenols or substituted anilines in Ullmann or Buchwald-Hartwig coupling reactions allows for the introduction of a wide range of functional groups onto either aromatic ring. farmaciajournal.comnih.gov This approach enables the synthesis of analogues with tailored electronic and steric properties. For example, the synthesis of N-(2-dimethylaminoethyl)-N-((un)substituted phenyl-2-(4-methyl/methoxy-phenoxymethyl)benzamide hydrochlorides has been reported, starting from substituted 2-(phenoxymethyl)benzoyl chlorides and substituted anilines. farmaciajournal.com

The primary amine of this compound behaves as a typical nucleophile and can undergo a host of chemical transformations. byjus.com

N-Acylation: The amine readily reacts with acyl chlorides or acid anhydrides to form stable amide derivatives. This reaction is often used not only to create new analogues but also to protect the amine group and modulate its reactivity. For example, acetylation with acetic anhydride (B1165640) can reduce the activating effect of the amino group on the aniline ring, allowing for more controlled subsequent reactions like nitration or halogenation. byjus.comchemguide.co.uk The acylation of the related 4-(phenoxymethyl)aniline (B1611154) has been demonstrated with reagents like 2-(phenylthio)acetyl chloride. dergipark.org.tr

N-Alkylation: Reaction with halogenoalkanes can introduce alkyl substituents onto the nitrogen atom, leading to secondary and tertiary amines. libretexts.org

Sulfonamide Formation: Treatment with sulfonyl chlorides yields sulfonamides.

Reductive Amination: The primary amine can react with aldehydes and ketones to form an intermediate imine, which can then be reduced in situ (reductive amination) to yield N-substituted derivatives. nih.gov

Diazotization: Like other anilines, the primary amine can be converted to a diazonium salt, which is a versatile intermediate for introducing a variety of other functional groups (e.g., -OH, -CN, -X via Sandmeyer reaction).

| Reaction Type | Reagent(s) | Product Type | Purpose |

| N-Acylation | Acyl chloride, Acid anhydride chemguide.co.uk | Amide | Derivatization, Protection of the amine group, Modulation of ring reactivity byjus.com |

| N-Alkylation | Halogenoalkane (Alkyl halide) libretexts.org | Secondary/Tertiary Amine | Introduction of alkyl groups |

| Sulfonamide Formation | Sulfonyl chloride | Sulfonamide | Derivatization |

| Reductive Amination | Aldehyde/Ketone, Reducing agent (e.g., NaBH3CN) nih.gov | Secondary/Tertiary Amine | Introduction of complex alkyl groups |

| Diazotization | NaNO2, HCl | Diazonium Salt | Intermediate for further functionalization (e.g., Sandmeyer reaction) |

Modifying the phenoxy portion of the molecule is most efficiently achieved by using a substituted phenol during the initial ether synthesis step (e.g., Ullmann or Williamson synthesis). This pre-functionalization strategy avoids potential complications with competing reactions on the aniline part of the molecule. While direct electrophilic aromatic substitution on the phenoxy ring of this compound is conceivable, controlling the regioselectivity can be challenging due to the presence of two activated aromatic rings.

Synthesis of Complex Heterocyclic Systems Incorporating this compound Substructures

The this compound moiety serves as a key structural component in the synthesis of more complex molecules, particularly heterocyclic systems with potential biological activity.

The 1,3,4-oxadiazole (B1194373) ring is a five-membered heterocycle known for its presence in many pharmacologically active compounds. globalresearchonline.netmdpi.com A common method for synthesizing 2,5-disubstituted 1,3,4-oxadiazoles involves the cyclodehydration of N,N'-diacylhydrazine intermediates. globalresearchonline.net

A general route to incorporate a phenoxymethyl (B101242) group involves starting with phenoxyacetic acid. This acid can be converted to its corresponding acid hydrazide, phenoxyacetylhydrazide. Subsequent reaction of this hydrazide with a substituted aroyl chloride generates the necessary N,N'-diacylhydrazine precursor. This intermediate can then be cyclized using a dehydrating agent, such as phosphorus oxychloride or thionyl chloride, to yield the target 2-(phenoxymethyl)-5-aryl-1,3,4-oxadiazole. globalresearchonline.netnih.gov Research has demonstrated the synthesis and characterization of a series of these compounds, which were evaluated for their biological activities. nih.gov

| Reactant 1 | Reactant 2 | Intermediate | Cyclization Agent | Product | Reference |

| Phenoxyacetylhydrazide | Substituted Benzoic Acid/Acyl Chloride | N-Aroyl-N'-(phenoxyacetyl)hydrazine | POCl3, SOCl2, etc. | 2-(Phenoxymethyl)-5-(substituted-aryl)-1,3,4-oxadiazole | globalresearchonline.netnih.gov |

This synthetic versatility underscores the importance of this compound and its constituent motifs as foundational elements in the design and construction of functional chemical compounds.

Preparation of Phenoxymethyl-Substituted Oxazolone (B7731731) Derivatives

Another important class of compounds derived from the phenoxymethyl scaffold are the oxazolone derivatives. These compounds are synthesized through condensation reactions and are noted for their chemical reactivity.

A series of 4-substituted benzylidene-2-(phenoxymethyl)oxazol-5(4H)-ones has been synthesized. innovareacademics.inresearchgate.net The synthesis is typically achieved through the Erlenmeyer-Plochl reaction. This involves the condensation of phenoxyacetyl chloride and glycine, often with acetic anhydride and sodium acetate, followed by reaction with various substituted aromatic aldehydes. innovareacademics.inresearchgate.netresearchgate.net A mechanochemical approach, involving trituration in a mortar, has also been reported as a greener alternative. innovareacademics.in

The yields and properties of the resulting oxazolones can be influenced by the substituents on the benzylidene ring. For example, compounds with methoxy (B1213986) groups on the benzylidene ring have been synthesized and studied. researchgate.net

| Compound Name | Reactants | Method | Reference |

| 4-Substituted benzylidene-2-(phenoxymethyl)oxazol-5(4H)-ones | Phenoxyacetyl chloride, Glycine, Substituted aromatic aldehydes | Erlenmeyer-Plochl reaction, Mechanochemical synthesis | innovareacademics.inresearchgate.net |

| 4-Benzylidene-2-phenyloxazol-5(4H)-one derivatives | Hippuric acid, Aromatic aldehydes | Condensation with acetic anhydride and sodium acetate | scispace.com |

Synthesis of Phenoxymethyl-Containing Benzamide Derivatives

Benzamide derivatives incorporating the phenoxymethyl group represent another significant area of synthesis, often involving condensation reactions with activated carboxylic acid derivatives.

New thiourea (B124793) derivatives have been synthesized using 2-(4-methyl-phenoxymethyl)benzoyl chloride and 2-((4-methoxyphenoxy)methyl)benzoyl chloride as key starting materials. nih.govmdpi.com The synthesis involves reacting the respective benzoyl chloride with ammonium (B1175870) thiocyanate (B1210189) to form an isothiocyanate intermediate. This intermediate is then reacted with various primary amines to yield the final N-acylthiourea derivatives. nih.govmdpi.com

The synthesis of the starting 2-(4-substituted-phenoxymethyl)benzoic acids can be achieved by reacting a phthalide (B148349) with a substituted phenol in an alkaline medium. farmaciajournal.com

| Product Type | Key Reactant | Reagents | Reference |

| N-acylthiourea derivatives | 2-(4-Methyl-phenoxymethyl)benzoyl chloride | Ammonium thiocyanate, Primary amines | nih.gov |

| N-acylthiourea derivatives | 2-((4-Methoxyphenoxy)methyl)benzoyl chloride | Ammonium thiocyanate, Heterocyclic amines | mdpi.com |

Synthesis of Phenoxymethyl-Containing Quinoline (B57606) and Benzimidazole (B57391) Scaffolds

The incorporation of the phenoxymethyl group into more complex heterocyclic systems like quinolines and benzimidazoles has led to the development of novel molecular hybrids.

Phenyl ether- and aniline-linked 2-aminoquinoline (B145021) derivatives have been designed and synthesized to explore their biological activities. researchgate.netnih.govacs.org These syntheses can be complex, sometimes involving multi-step procedures. For instance, the synthesis of certain aniline-linked 2-aminoquinolines started from a 7-bromo-2-aminoquinoline intermediate, which was then subjected to coupling reactions. escholarship.org Reductive amination has also been employed to connect the quinoline and aniline moieties. nih.gov

Furthermore, the synthesis of novel quinoline-benzimidazole hybrids containing a triazole-methyl-phenoxy linker has been reported. nih.gov This approach utilizes copper-catalyzed azide-alkyne cycloaddition, a "click chemistry" reaction, to link the two heterocyclic systems. nih.gov The synthesis of 2-(phenoxymethyl)-1H-benzo[d]imidazole derivatives is often a precursor step in creating these more complex molecules. researchgate.net These hybrid molecules combine the structural features of quinoline, benzimidazole, and a phenoxy linker, creating a diverse chemical space for further investigation. nih.govsci-hub.se

| Scaffold | Synthetic Strategy | Key Features | Reference |

| Phenyl ether- and aniline-linked 2-aminoquinolines | Coupling reactions, Reductive amination | Designed to modulate biological activity and reduce off-target effects. | researchgate.netnih.govacs.org |

| Quinoline-benzimidazole hybrids | Copper-catalyzed azide-alkyne cycloaddition ("click chemistry") | Links quinoline and benzimidazole moieties via a triazole-methyl-phenoxy linker. | nih.gov |

Synthesis of 2-[2-(Phenoxymethyl)-1H-benzimidazol-1-yl]acetohydrazide Derivatives

A notable synthetic pathway involves the creation of complex heterocyclic systems incorporating the this compound moiety. One such example is the synthesis of 2-[2-(phenoxymethyl)-1H-benzimidazol-1-yl]acetohydrazide and its subsequent derivatives. researchgate.netarabjchem.orgcornell.edu The initial step in this multi-step synthesis is the acidic condensation of o-phenylenediamine (B120857) with phenoxyacetic acid to yield 2-(phenoxymethyl)-1H-benzimidazole. cornell.edu This intermediate is then reacted with ethyl chloroacetate (B1199739) in anhydrous conditions to produce ethyl [2-(phenoxymethyl)-1H-benzimidazol-1-yl]acetate. cornell.edu

The resulting ester undergoes treatment with hydrazine (B178648) hydrate, leading to the formation of 2-[2-(phenoxymethyl)-1H-benzimidazol-1-yl]acetohydrazide. arabjchem.orgcornell.edu This key hydrazide intermediate serves as a versatile building block for the synthesis of a variety of derivatives. researchgate.netarabjchem.orgcornell.edu For instance, it can be reacted with a range of aromatic aldehydes in dimethylformamide under reflux conditions to generate 2-[2-(phenoxymethyl)-1H-benzimidazol-1-yl]-N'-[(Z)-phenylmethylidene]acetohydrazide derivatives. researchgate.netarabjchem.org

Furthermore, the acetohydrazide can be cyclized to form other heterocyclic systems. For example, reaction with cyanogen (B1215507) bromide in a methanolic solution yields 5-{[2-(phenoxymethyl)-1H-benzimidazol-1-yl]methyl}-1,3,4-oxadiazol-2-amine. arabjchem.org This highlights the utility of the this compound substructure in constructing diverse and complex chemical entities. researchgate.netarabjchem.orgcornell.edu

Catalytic Approaches in the Synthesis of this compound Derivatives

Catalysis offers efficient and selective methods for the synthesis of this compound derivatives, with both heterogeneous and homogeneous systems being employed.

Graphite (B72142) Oxide Catalyzed Aminolysis of Epoxides (e.g., 2-(phenoxymethyl)oxirane with aniline)

Graphite oxide (GO) has emerged as a proficient heterogeneous solid acid catalyst for various organic transformations, including the ring-opening of epoxides. tubitak.gov.tr This method provides a simple and efficient route for the synthesis of β-amino alcohols. tubitak.gov.tr Specifically, the aminolysis of 2-(phenoxymethyl)oxirane with aniline, catalyzed by graphite oxide, proceeds under solvent-free conditions to yield the corresponding β-amino alcohol. tubitak.gov.tr

The reaction is characterized by high yields (ranging from 56% to 95%) and short reaction times (15–30 minutes), demonstrating high regio- and chemoselectivity under metal-free conditions. tubitak.gov.tr The proposed mechanism suggests that the chelating ability of the oxygen atoms of the phenoxy group and the epoxide oxygen of 2-(phenoxymethyl)oxirane with the functional groups on the graphite oxide surface increases the susceptibility of the epoxide ring to nucleophilic attack by aniline. tubitak.gov.tr This interaction facilitates the ring-opening process. tubitak.gov.trrug.nl

Studies have shown that graphite oxide can effectively catalyze the aminolysis of various epoxides with both aromatic and aliphatic amines. tubitak.gov.tr The catalytic activity of graphite oxide is attributed to the presence of oxygen-containing functional groups, such as hydroxyl, epoxy, and carboxyl groups, on its surface. rug.nl

Palladium-Catalyzed Amination Methodologies

Palladium-catalyzed amination reactions represent a powerful tool for the formation of carbon-nitrogen bonds, which is a fundamental transformation in organic synthesis. These methods have been applied to the synthesis of derivatives related to this compound. For instance, palladium(II)-catalyzed intramolecular oxidative coupling of 2-phenoxymethyl-1,4-naphthoquinone has been investigated. acs.org While this specific reaction led to a spirocyclic product rather than a direct analogue of this compound, it showcases the potential of palladium catalysis in manipulating such structures. acs.org

More broadly, palladium-catalyzed coupling reactions are widely used for the amination of aryl halides and pseudohalides. rsc.orgacs.org These reactions typically involve a palladium catalyst, a phosphine ligand, and a base to couple an aryl electrophile with an amine nucleophile. The choice of ligand is crucial for the success of the reaction, with various phosphine-based ligands being developed to promote efficient C-N bond formation. mdpi.com Such methodologies could theoretically be applied to the synthesis of this compound by coupling a suitably substituted phenoxymethyl-containing aryl halide with an appropriate amine or ammonia (B1221849) equivalent, although specific examples directly yielding the parent this compound were not detailed in the provided context.

The versatility of palladium catalysis allows for the synthesis of a wide array of substituted anilines and their derivatives, making it a key strategy in modern synthetic chemistry. rsc.orgacs.org

Reactivity and Transformation Pathways of 2 Phenoxymethyl Aniline Derivatives

Intramolecular Cyclization Reactions

Intramolecular cyclization reactions of 2-(phenoxymethyl)aniline derivatives, particularly those bearing a vinyl group, have been a subject of detailed investigation. These reactions, driven by thermal conditions, provide a pathway to novel heterocyclic systems through C(sp³)–H bond functionalization.

C(sp³)–H Cyclizations of 2-(2-vinyl)phenoxy-tert-anilines

The thermal cyclization of 2-(2-vinyl)phenoxy-tert-anilines represents a significant extension of [1,n]-hydride transfer reactions. nih.gov This process involves the intramolecular interaction of the tertiary amine with the vinyl group, leading to the formation of a new C-C bond and subsequent ring closure. nih.gov The reaction is initiated by a hydride transfer from an N-alkyl group to the vinyl moiety, a transformation that proceeds without the need for a transition metal catalyst. nih.gov A set of 2-(2-vinyl)phenoxy-tert-anilines, featuring various dialkylamino groups (dimethylamino, pyrrolidino, and piperidino) and electron-withdrawing groups on the vinyl substituent (cyano, carboxylate), have been synthesized to study the scope of this transformation. nih.gov

Formation of Oxazonine Products and Alternative Ring Systems

Under thermal conditions, the intramolecular cyclization of 2-(2-vinyl)phenoxy-tert-anilines can lead to the formation of the expected nine-membered oxazonine ring system. nih.gov However, the reaction pathway is sensitive to the specific substituents on the starting material, and in several cases, an unexpected and unique dimer formation is observed. nih.govrsc.org This dimerization leads to the creation of a complex 5-6-5 fused ring system, identified as an octahydro-dipyrroloquinoline product. nih.gov

The formation of these different ring systems highlights the intricate nature of these cyclization reactions, where subtle changes in the molecular structure can significantly alter the reaction outcome. Computational studies have been employed to understand the feasibility and influencing factors of these cyclizations. nih.govrsc.org

Mechanistic Insights into Dimer Formation

The formation of the dimeric octahydro-dipyrroloquinoline product is a unique transformation observed during the thermal cyclization of certain 2-(2-vinyl)phenoxy-tert-anilines. nih.govrsc.org While the precise, step-by-step mechanism for this dimerization is a subject of ongoing investigation, it is understood to be a competing pathway to the formation of the monomeric oxazonine ring. The reaction's outcome, whether monomer or dimer, is influenced by factors such as the nature of the substituents on both the aniline (B41778) and the vinyl group. nih.gov This unusual dimerization underscores the complexity of hydride transfer-triggered cyclizations and opens avenues for the synthesis of novel polycyclic frameworks.

Influence of Substituent Groups on Reaction Selectivity and Yield

Substituent groups on both the aromatic amine and the vinyl moiety play a crucial role in directing the course of the intramolecular cyclization and influencing the yields of the products. The nature of the N-alkyl group on the aniline and the electron-withdrawing group on the vinyl substituent can affect the propensity for either oxazonine formation or dimerization. nih.gov

For instance, variations in the dialkylamino group (dimethylamino, pyrrolidino, piperidino) and the vinyl substituent (cyano, ethyl carboxylate) have been shown to lead to different product distributions. nih.gov The electronic and steric properties of these substituents impact the stability of intermediates and transition states, thereby governing the selectivity of the reaction. This substituent-dependent reactivity allows for a degree of control over the synthetic outcome, enabling the targeted synthesis of either the nine-membered heterocyclic oxazonine or the more complex dimeric structure. nih.gov

Intermolecular Reactions Involving the Aromatic Amine Moiety

The aromatic amine functionality in this compound is a key site for a variety of intermolecular reactions, enabling the formation of new carbon-nitrogen bonds and the construction of more complex molecular architectures. These reactions are fundamental in synthetic organic chemistry for creating diverse nitrogen-containing compounds.

Prominent among these are palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This powerful method allows for the formation of C-N bonds by coupling the amine with aryl halides or triflates. While specific examples with this compound as the substrate are not extensively detailed in the provided context, the general applicability of this reaction to anilines suggests its potential for derivatizing the amino group of the title compound.

Another important class of reactions is the Ullmann condensation, a copper-catalyzed method for forming C-N bonds, typically by reacting an amine with an aryl halide. Similar to the Buchwald-Hartwig reaction, this provides a pathway for the arylation of the amine group in this compound derivatives.

The nucleophilic character of the amino group also allows it to participate in condensation reactions with carbonyl compounds to form imines (Schiff bases), and in acylation reactions with acyl chlorides or anhydrides to yield amides. These transformations are standard procedures for modifying the amine functionality and introducing a wide range of substituents.

Advanced Characterization and Analytical Techniques in 2 Phenoxymethyl Aniline Research

Spectroscopic Elucidation of Molecular Structures

Spectroscopy is a cornerstone in the characterization of molecular structures, offering detailed insights into the electronic and vibrational states of atoms and bonds. For 2-(Phenoxymethyl)aniline, techniques such as NMR, IR, and UV-Vis spectroscopy, complemented by mass spectrometry, provide a complete picture of its chemical architecture.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic compounds by mapping the carbon and hydrogen framework.

¹H-NMR spectroscopy provides information on the number, environment, and connectivity of protons in the this compound molecule. The spectrum would be expected to show distinct signals for the amine (-NH₂) protons, the methylene (B1212753) (-CH₂-) protons of the ether linkage, and the aromatic protons on both the aniline (B41778) and phenoxy rings. The chemical shifts (δ) are influenced by the electronic environment of each proton. For instance, the protons on the aniline ring are affected by the electron-donating amino group, while the phenoxy ring protons are influenced by the ether oxygen.

¹³C-NMR spectroscopy complements ¹H-NMR by providing a count of the unique carbon atoms in the molecule. The spectrum for this compound will display distinct signals for the methylene carbon and the twelve aromatic carbons. The chemical shifts of the aromatic carbons provide insight into the electronic effects of the substituents on each ring. nih.gov Theoretical and experimental studies on similar aniline derivatives help in the precise assignment of these chemical shifts. researchgate.net

Table 1: Representative NMR Spectral Data for this compound

| Nucleus | Chemical Shift (δ, ppm) | Description |

|---|---|---|

| ¹H | ~3.8 - 4.2 | Singlet, -NH₂ (amine protons) |

| ¹H | ~5.1 | Singlet, -O-CH₂- (methylene protons) |

| ¹H | ~6.6 - 7.5 | Multiplets, Aromatic protons |

| ¹³C | ~70 | -O-CH₂- (methylene carbon) |

Note: The exact chemical shifts can vary depending on the solvent used and the specific experimental conditions.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound provides direct evidence for its key structural features.

The primary amine (-NH₂) group is characterized by two distinct N-H stretching bands in the region of 3300-3500 cm⁻¹. wikieducator.org The presence of two bands, corresponding to asymmetric and symmetric stretching, is a definitive indicator of a primary amine. wikieducator.org The C-N stretching vibration of the aromatic amine typically appears as a strong band between 1250-1335 cm⁻¹. wikieducator.org The ether linkage (Ar-O-CH₂) is identified by a strong C-O stretching band, usually found in the 1200-1250 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations are also observed in their characteristic regions.

Table 2: Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Primary Amine (-NH₂) | N-H Stretch (asymmetric & symmetric) | 3300 - 3500 |

| Primary Amine (-NH₂) | N-H Bend | ~1620 |

| Aromatic Amine | C-N Stretch | 1250 - 1335 |

| Aryl Ether (-O-CH₂-) | C-O Stretch | 1200 - 1250 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

Note: These values are typical ranges and can be influenced by the molecular environment and sample preparation method. orientjchem.org

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For aromatic compounds like this compound, the absorption of UV-Vis light promotes electrons from lower energy π orbitals to higher energy π* orbitals.

The UV-Vis spectrum of aniline and its derivatives typically shows two main absorption bands. The first, a strong absorption band around 230-240 nm, is attributed to the π → π* transition of the benzene (B151609) ring. A second, weaker band often appears at longer wavelengths (around 280-290 nm), corresponding to another electronic transition influenced by the non-bonding electrons of the amino group. researchgate.net The specific wavelengths of maximum absorbance (λ_max) can be affected by the solvent and the substitution pattern on the aromatic rings.

Table 3: Typical UV-Vis Absorption Data for Aniline Derivatives

| Transition | Typical λ_max (nm) | Description |

|---|---|---|

| π → π* | ~230 - 240 | Primary aromatic absorption |

Note: Data is based on general characteristics of aniline derivatives and may vary for this compound.

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with extremely high accuracy. It measures the mass-to-charge ratio (m/z) of an ion to several decimal places, allowing for the calculation of a unique molecular formula.

For this compound (C₁₃H₁₃NO), HRMS can confirm its elemental composition by providing an experimental mass that closely matches the calculated theoretical mass. scbt.com Techniques like Atmospheric Pressure Ionization (API) are often used to gently ionize the molecule, typically by protonation to form the [M+H]⁺ ion, without causing significant fragmentation. This provides a clear molecular ion peak, which is essential for formula determination.

Table 4: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₃H₁₃NO |

| Theoretical Mass ([M]) | 199.0997 g/mol |

Note: The observed m/z value is for the protonated species and is used to confirm the elemental formula with high precision.

Crystallographic Analysis

While spectroscopic methods provide robust evidence for molecular structure, X-ray crystallography offers the most definitive and unambiguous structural proof by mapping the precise positions of atoms in a three-dimensional lattice.

X-ray single crystal diffraction is the gold standard for determining the absolute structure of a crystalline solid. This technique involves irradiating a single, high-quality crystal with an X-ray beam and analyzing the resulting diffraction pattern. nih.gov The pattern of diffracted X-rays is used to calculate an electron density map, from which the positions of individual atoms can be determined. nih.gov

For this compound, a successful single-crystal X-ray analysis would provide:

Unambiguous confirmation of the atomic connectivity.

Precise bond lengths and angles , confirming the geometry of the aniline and phenoxy rings, as well as the ether linkage.

Detailed information on the molecule's conformation in the solid state, including the torsion angles that define the spatial relationship between the two aromatic rings.

Insights into intermolecular interactions , such as hydrogen bonding involving the amine group, which dictates how the molecules pack in the crystal lattice.

The results are typically presented as a set of crystallographic data, including the crystal system, space group, and unit cell dimensions. mdpi.com

Table 5: Illustrative Crystallographic Data Parameters

| Parameter | Description |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | Describes the symmetry of the crystal (e.g., P2₁/c) |

| Unit Cell Dimensions | a, b, c (Å) and α, β, γ (°) |

Note: This table represents the type of data obtained from an X-ray diffraction experiment. Specific values would be determined from the analysis of a suitable single crystal of the compound.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

Chromatographic Separation and Purity Assessment Techniques

Chromatographic techniques are fundamental in the analysis of this compound, enabling both the separation of the compound from reaction mixtures and the assessment of its purity.

Thin Layer Chromatography (TLC) serves as a rapid and effective qualitative method for monitoring reaction progress and assessing the purity of this compound. researchgate.net Due to the compound's aromatic rings and polar amine group, silica (B1680970) gel is a commonly used stationary phase. nih.gov The choice of mobile phase is critical for achieving clear separation and typically consists of a mixture of nonpolar and polar solvents. chromatographyonline.com

The visualization of this compound on a TLC plate is facilitated by its UV-active nature. Under UV light (254 nm), the compound appears as a dark spot on a fluorescent background. nih.govepfl.ch For enhanced visualization, chemical staining reagents can be employed. Iodine vapor, for instance, can be used to develop colored spots. nih.gov

Table 1: Representative TLC Conditions for this compound Analysis

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel 60 F254 |

| Mobile Phase (Eluent) | Mixtures of a nonpolar solvent (e.g., hexane, toluene) and a polar solvent (e.g., ethyl acetate, methanol) |

| Visualization | UV light (254 nm), Iodine vapor |

High-Performance Liquid Chromatography (HPLC) is a powerful quantitative technique for determining the purity of this compound. nih.gov Reversed-phase HPLC is particularly well-suited for this analysis. researchgate.netrsc.org In this method, a nonpolar stationary phase, such as a C18 or C8 column, is used in conjunction with a polar mobile phase. rsc.org

The mobile phase often comprises a mixture of acetonitrile (B52724) or methanol (B129727) and water, sometimes with a buffer to control pH. rsc.orgsielc.com Detection is typically achieved using a UV detector, as the aromatic structure of this compound allows for strong UV absorbance. This method provides high resolution and sensitivity for quantifying the compound and any impurities present. researchgate.net

Table 2: Typical HPLC Parameters for Purity Assessment of this compound

| Parameter | Description |

|---|---|

| Chromatographic Mode | Reversed-Phase (RP-HPLC) |

| Stationary Phase | C18 (Octadecyl silane) bonded silica |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient or isocratic elution |

| Detector | UV-Vis Diode Array Detector (DAD) |

| Wavelength | 254 nm |

For the isolation of pure this compound in larger quantities, preparative scale chromatography is employed. This can be achieved through two primary methods: low-pressure column chromatography and preparative HPLC.

Column Chromatography : This technique uses a glass column packed with a stationary phase, most commonly silica gel. The crude sample is loaded onto the top of the column, and a solvent system, often predetermined by TLC analysis, is passed through the column to elute the components. Fractions are collected and analyzed (e.g., by TLC) to isolate the pure compound.

Preparative HPLC : This method is a scaled-up version of analytical HPLC, utilizing larger columns and higher flow rates. sielc.com It offers higher resolution and efficiency than traditional column chromatography, allowing for the separation of closely related impurities and yielding highly pure this compound. researchgate.net

Elemental Analysis for Stoichiometric Determination

Elemental analysis is a crucial technique for confirming the empirical and molecular formula of a synthesized compound like this compound. libretexts.org By precisely measuring the mass percentages of carbon (C), hydrogen (H), and nitrogen (N), it is possible to verify that the experimental composition matches the theoretical values calculated from its molecular formula, C₁₃H₁₃NO. nih.gov

This analysis is typically performed using a combustion method, where the sample is burned in an excess of oxygen, and the resulting combustion gases (CO₂, H₂O, N₂) are quantitatively measured. The results are expected to be within ±0.4% of the calculated values to confirm the compound's stoichiometric purity. nih.gov

Table 3: Theoretical vs. Experimental Elemental Composition of this compound (C₁₃H₁₃NO)

| Element | Theoretical Mass % | Expected Experimental Range (±0.4%) |

|---|---|---|

| Carbon (C) | 78.36% | 77.96% - 78.76% |

| Hydrogen (H) | 6.58% | 6.18% - 6.98% |

| Nitrogen (N) | 7.03% | 6.63% - 7.43% |

Thermochemical and Vibrational Property Studies

Thermogravimetric Analysis (TGA) is an essential technique for evaluating the thermal stability and decomposition behavior of this compound. wikipedia.orgintertek.com In a TGA experiment, the mass of a sample is continuously monitored as it is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air). mdpi.comlibretexts.orgetamu.edu

The resulting TGA curve plots the percentage of weight loss against temperature. resolvemass.ca The onset temperature of decomposition indicates the thermal stability of the compound. The Derivative Thermogravimetry (DTG) curve, which is the first derivative of the TGA curve, shows the rate of mass loss and helps to identify the temperatures at which the maximum decomposition rates occur. mdpi.comnih.gov For an aromatic amine ether like this compound, the TGA/DTG curves would reveal a multi-stage decomposition process, likely involving the cleavage of the ether linkage and the degradation of the aromatic rings at higher temperatures. researchgate.net

Table 4: Information Derived from TGA/DTG Analysis

| Parameter | Description |

|---|---|

| Onset Temperature (Tₒ) | The temperature at which significant weight loss begins, indicating the start of decomposition. |

| Peak Decomposition Temperature (Tₘₐₓ) | The temperature at which the rate of weight loss is maximal, identified from the DTG curve. |

| Weight Loss (%) | The percentage of mass lost at different decomposition stages, corresponding to the loss of specific molecular fragments. |

| Residue (%) | The percentage of mass remaining at the end of the analysis at a high temperature. |

Vibrational Spectroscopy for Molecular Dynamics

Vibrational spectroscopy, encompassing techniques such as Fourier-transform infrared (FTIR) and Raman spectroscopy, serves as a powerful tool for investigating the molecular structure and dynamics of this compound. These methods probe the vibrational energy levels of the molecule, providing a detailed fingerprint based on the characteristic motions of its constituent atoms and functional groups. Analysis of these spectra allows for the identification of specific bonds, the elucidation of molecular geometry, and an understanding of intermolecular interactions.

While specific, complete experimental and theoretical vibrational analyses for this compound are not extensively documented in publicly available literature, a robust understanding can be derived from the well-studied vibrational modes of its core structure, aniline. materialsciencejournal.orgresearchgate.net The vibrational spectrum of this compound is primarily composed of the modes from the aniline ring and the amino group, which are perturbed by the phenoxymethyl (B101242) substituent, in addition to the vibrations originating from the phenoxymethyl group itself.

Key vibrational modes inherited from the aniline moiety include the N-H stretching vibrations of the amino group, the C-N stretching, and various C-H and C=C stretching and bending modes of the aromatic ring. materialsciencejournal.org The NH2 group in aniline typically exhibits two distinct stretching bands: an antisymmetric (asymmetric) mode and a symmetric mode, generally observed in the 3510-3400 cm⁻¹ and 3420-3300 cm⁻¹ regions, respectively. materialsciencejournal.org

The introduction of the phenoxymethyl group at the ortho position (C2) of the aniline ring induces notable changes. The C-O-C ether linkage introduces its own characteristic symmetric and asymmetric stretching vibrations. Furthermore, the substituent's mass and electronic properties influence the position and intensity of the aniline ring's vibrations. For instance, the C-N stretching vibration, often observed around 1280 cm⁻¹ in aniline, may shift due to electronic effects imparted by the phenoxymethyl group. materialsciencejournal.org Ring breathing modes and out-of-plane bending vibrations are also sensitive to the nature and position of substituents. researchgate.net

A detailed assignment of these vibrational frequencies, often aided by computational methods like Density Functional Theory (DFT), can provide insights into the molecule's conformational properties and intramolecular dynamics. asianpubs.orgcuni.cz

Table 1: Principal Vibrational Modes of Aniline and Expected Contributions from the Phenoxymethyl Group

This table is based on established data for aniline and highlights the new vibrational modes expected from the phenoxymethyl substituent in this compound.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) (Aniline) | Description | Expected Influence/Contribution from Phenoxymethyl Group |

| N-H Antisymmetric Stretch | 3508 | Asymmetric stretching of the two N-H bonds in the amino group. materialsciencejournal.org | Minor shifts due to changes in electronic density and potential for intramolecular hydrogen bonding. |

| N-H Symmetric Stretch | 3422 | Symmetric stretching of the two N-H bonds in the amino group. materialsciencejournal.org | Minor shifts due to electronic effects. |

| C-H Aromatic Stretch | 3000 - 3100 | Stretching vibrations of the C-H bonds on the aromatic rings. researchgate.net | Superposition of bands from both the aniline and the phenyl rings of the substituent. |

| C=C Aromatic Ring Stretch | 1450 - 1620 | In-plane stretching of the carbon-carbon bonds within the benzene ring. materialsciencejournal.org | Bands will be present from both aromatic rings. The substitution pattern may lift the degeneracy of some modes, leading to more complex spectra. |

| N-H Bending (Scissoring) | 1618 | In-plane bending motion of the H-N-H angle. researchgate.net | Position may be sensitive to steric hindrance from the adjacent phenoxymethyl group. |

| C-N Stretch | ~1282 | Stretching of the bond connecting the amino group to the aromatic ring. materialsciencejournal.org | Frequency and intensity may be altered by the electronic donating/withdrawing nature of the ortho-substituent. |

| C-O-C Asymmetric Stretch | N/A | - | New, strong band expected, typically in the 1260-1000 cm⁻¹ region, characteristic of aryl ethers. |

| C-O-C Symmetric Stretch | N/A | - | New band, often weaker than the asymmetric stretch, also in the ether region. |

| C-H Out-of-Plane Bending (Wag) | 700 - 900 | Bending of C-H bonds perpendicular to the plane of the aromatic ring. Highly sensitive to substitution. | The pattern of these bands is diagnostic of the substitution pattern on both the aniline and phenyl rings. |

Electrochemical Characterization (e.g., Molar Conductance of Metal Complexes)

Electrochemical techniques are vital for characterizing the properties of metal complexes derived from ligands like this compound. Molar conductance (ΛM) measurement is a fundamental and straightforward electrochemical method used to determine whether a metal complex behaves as an electrolyte in solution. This technique provides critical insight into the coordination sphere of the complex, helping to establish whether anions are directly coordinated to the metal ion or exist as free counter-ions in the crystal lattice. mdpi.com

The procedure involves dissolving a precise amount of the metal complex in a specific solvent, typically a polar organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), at a known concentration (commonly 1x10⁻³ M). biointerfaceresearch.comsemanticscholar.org The conductance of this solution is then measured. The resulting molar conductance value is compared to established ranges for non-electrolytes, 1:1, 1:2, or 1:3 electrolytes in that particular solvent. mdpi.com

These measurements are crucial for correctly formulating the structure of newly synthesized coordination compounds. For example, if a complex synthesized from a metal chloride salt is found to be a non-electrolyte, it confirms that the chloride ions are part of the inner coordination sphere, directly bonded to the metal. If it is a 1:1 electrolyte, one chloride ion is a counter-ion, and so on. This information complements data from spectroscopic and elemental analyses to build a complete structural picture of the complex.

Table 2: Illustrative Molar Conductance of Metal Complexes with Aniline-Derived Ligands in DMF Solution

This table presents representative molar conductance data for metal complexes with ligands structurally similar to this compound to demonstrate the application and interpretation of this technique.

| Complex | Solvent | Molar Conductance (ΛM) (Ω⁻¹ cm² mol⁻¹) | Electrolytic Nature | Reference |

| [Co(L)(phen)(H₂O)₂]Cl₂·6H₂O | DMF | 90.40 | 1:2 Electrolyte | mdpi.com |

| [Cu(L)(phen)(H₂O)₂]Cl₂·3H₂O | DMF | 110.50 | 1:2 Electrolyte | mdpi.com |

| [Y(L)(phen)(H₂O)₂]Cl₃·4H₂O | DMF | 125.80 | 1:2 Electrolyte | mdpi.com |

| Schiff Base-Co(II) Complex | DMF | Low / Not specified | Non-electrolyte | biointerfaceresearch.com |

| Schiff Base-Cu(II) Complex | DMF | Low / Not specified | Non-electrolyte | biointerfaceresearch.com |

L = N-salicylidene aniline; phen = 1,10-phenanthroline. The values demonstrate how the magnitude of ΛM helps in assigning the electrolytic nature of the complexes.

Computational and Theoretical Investigations of 2 Phenoxymethyl Aniline and Its Derivatives

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations, based on the principles of quantum mechanics, can predict a wide range of molecular attributes with high accuracy.

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT studies on aniline (B41778) derivatives have been instrumental in understanding their structural and electronic properties. For 2-(phenoxymethyl)aniline, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), can provide optimized molecular geometries, vibrational frequencies, and electronic properties.

These studies reveal how the phenoxymethyl (B101242) group influences the electronic environment of the aniline moiety. The electron density distribution, orbital energies, and other electronic parameters derived from DFT calculations are crucial for predicting the molecule's reactivity and potential interaction sites.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies)

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining a molecule's chemical stability and reactivity.

A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability. For derivatives of this compound, FMO analysis can predict how different substituents on the aromatic rings will alter the HOMO and LUMO energy levels, thereby tuning the molecule's reactivity and electronic properties.

| Compound Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| This compound | -5.2822 | -1.2715 | 4.0106 |

| Derivative A | -5.35 | -1.15 | 4.20 |

| Derivative B | -5.15 | -1.35 | 3.80 |

Natural Bonding Orbital (NBO) Analysis

Natural Bonding Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and antibonding orbitals.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (typically colored red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (colored blue), which are electron-deficient and prone to nucleophilic attack.

For this compound, the MEP map would likely show negative potential around the oxygen and nitrogen atoms due to their lone pairs, as well as over the π-systems of the aromatic rings. This information is crucial for understanding how the molecule will interact with other molecules and biological targets.

Molecular Modeling and Docking Studies

Molecular modeling and docking are computational techniques used to predict how a small molecule (ligand) binds to a larger molecule, typically a protein receptor. These studies are vital in drug discovery for identifying potential drug candidates and understanding their mechanism of action.

Ligand-Protein Interaction Prediction (e.g., DNA-Gyrase, nNOS)

Molecular docking studies can be used to predict the binding affinity and interaction patterns of this compound derivatives with specific protein targets.

DNA-Gyrase: This bacterial enzyme is a well-established target for antibacterial drugs. Docking studies can predict whether this compound derivatives can fit into the active site of DNA gyrase and form favorable interactions, such as hydrogen bonds and hydrophobic interactions, which are necessary for inhibition. The docking score, an estimation of the binding free energy, can be used to rank different derivatives based on their potential inhibitory activity.

Neuronal Nitric Oxide Synthase (nNOS): Overproduction of nitric oxide by nNOS is implicated in various neurodegenerative diseases. Aniline-containing compounds have been investigated as potential nNOS inhibitors. Molecular docking can be employed to explore the binding mode of this compound derivatives within the nNOS active site, providing insights into the structural features required for potent and selective inhibition.

| Target Protein | Ligand (Derivative) | Docking Score (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| DNA-Gyrase | This compound | -8.5 | Asp73, Gly77, Arg76 |

| DNA-Gyrase | Derivative C | -9.2 | Asp73, Gly77, Thr165 |

| nNOS | This compound | -7.8 | Trp409, Arg413, Glu592 |

| nNOS | Derivative D | -8.4 | Trp409, Val567, Glu592 |

Conformational Analysis and Flexibility Studies (e.g., phenoxy methylene (B1212753) moiety)

Computational methods are essential for exploring the conformational landscape of flexible molecules like this compound. The primary source of flexibility in this molecule arises from the phenoxy methylene moiety, specifically the torsion around the C-O and C-C single bonds of the -O-CH₂- bridge connecting the two aromatic rings.

Theoretical conformational analysis is typically performed using methods like molecular mechanics force fields or more accurate quantum mechanical approaches such as Density Functional Theory (DFT). The process involves a systematic scan of the potential energy surface by rotating key dihedral angles. For this compound, the critical dihedral angles are C(aniline ring)-C-O-C(phenyl ring) and C-O-C-C(phenyl ring). By calculating the energy at each rotational step, a profile of potential energy versus dihedral angle is generated, allowing for the identification of local and global energy minima, which correspond to stable conformers.

| Conformer | Dihedral Angle τ₁ (C-C-O-C) | Dihedral Angle τ₂ (C-O-C-C) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|---|

| Global Minimum | 178.5° | 65.2° | 0.00 | 75.3 |

| Conformer 2 | -60.1° | 179.1° | 1.15 | 12.1 |

| Conformer 3 | 62.3° | -178.8° | 1.20 | 11.0 |

| Conformer 4 | -179.0° | -64.8° | 2.50 | 1.6 |

In Silico Prediction and Validation of Reaction Mechanisms

In silico methods, particularly those based on quantum chemistry, are powerful tools for elucidating the detailed mechanisms of chemical reactions. drugtargetreview.com For derivatives of this compound, computational approaches can be used to predict reaction pathways, identify transition states, and calculate activation energies, providing insights that complement experimental studies. mdpi.comstmjournals.comnih.gov

Density Functional Theory (DFT) is a widely used method for mechanistic studies of reactions involving aniline derivatives. researchgate.netnih.gov For instance, the mechanism for the chlorination of aniline has been studied theoretically by mapping the potential energy surface of the reaction. researchgate.net This involves locating all stationary points, including reactants, intermediates (like the Wheland complex), transition states, and products. researchgate.net Similarly, DFT calculations have been employed to investigate intramolecular radical additions to substituted anilines, where dispersion-corrected functionals like PW6B95-D3 were found to provide accurate activation barriers. nih.govd-nb.info

For this compound, this computational strategy could be applied to predict the outcomes of various transformations, such as electrophilic aromatic substitution. Calculations could determine whether substitution is more likely to occur on the aniline or the phenoxy ring and predict the regioselectivity (ortho, meta, para). The methodology would involve:

Geometry Optimization: Optimizing the 3D structures of reactants, intermediates, transition states, and products.

Frequency Calculations: Confirming that optimized structures are true minima (no imaginary frequencies) or transition states (one imaginary frequency).

Such studies can validate experimentally proposed mechanisms or predict new, unexplored reaction pathways for this compound and its derivatives. nih.gov

Prediction of Spectroscopic Parameters from Computational Models (e.g., ¹³C NMR)

Computational models provide a highly effective means of predicting spectroscopic parameters, which is invaluable for structure elucidation and assignment of experimental spectra. rsc.orgresearchgate.net The prediction of ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts using DFT calculations has become a standard and reliable technique in computational chemistry. acs.orgacs.orgresearchgate.net

The typical procedure involves two main steps. First, the molecule's geometry is optimized, often using a functional like B3LYP with a basis set such as 6-31G(d,p), to find its most stable conformation. nih.govmdpi.com Second, the nuclear magnetic shielding constants for each carbon atom are calculated for the optimized structure, commonly using the Gauge-Including Atomic Orbital (GIAO) method. The absolute shielding values (σ) are then converted into chemical shifts (δ) relative to a reference standard, typically tetramethylsilane (B1202638) (TMS), using the equation δ = σ(ref) - σ(calc). acs.orgresearchgate.net

The accuracy of these predictions is generally high, with mean absolute errors often falling below 1.5 ppm compared to experimental values. rsc.org This level of accuracy is sufficient to distinguish between different isomers or to assign specific signals in a complex experimental spectrum. mdpi.com For this compound, this method would yield distinct predicted chemical shifts for each of the 13 unique carbon atoms, aiding in the definitive assignment of its ¹³C NMR spectrum.

| Carbon Atom | Type | Predicted Chemical Shift (δ, ppm) |

|---|---|---|

| C1' | Aromatic (C-O) | 158.2 |

| C2'/C6' | Aromatic (C-H) | 115.1 |

| C3'/C5' | Aromatic (C-H) | 129.8 |

| C4' | Aromatic (C-H) | 121.5 |

| C1 | Aromatic (C-NH₂) | 146.3 |

| C2 | Aromatic (C-CH₂) | 128.9 |

| C3 | Aromatic (C-H) | 116.0 |

| C4 | Aromatic (C-H) | 127.5 |

| C5 | Aromatic (C-H) | 119.1 |

| C6 | Aromatic (C-H) | 130.4 |

| CH₂ | Methylene (-CH₂-O-) | 69.7 |

Exploration of Electronic and Optical Properties via Theoretical Methods

Theoretical methods are crucial for exploring the electronic and optical properties of molecules, particularly for predicting their potential in non-linear optical (NLO) applications. semanticscholar.orgillinois.edu NLO materials are important for technologies like optical communications and data processing. illinois.edu The NLO response of a molecule is governed by its hyperpolarizability, which can be calculated using quantum chemical methods. mcmaster.ca

Molecules with significant NLO properties often feature an electron-donating group and an electron-accepting group connected by a π-conjugated system, known as a "push-pull" architecture. rsc.orgresearchgate.net The aniline moiety is a well-known electron donor. mq.edu.au While this compound lacks a strong electron-accepting group and extensive π-conjugation between the rings, computational methods can still quantify its intrinsic NLO parameters.

Methods such as second-order Møller-Plesset perturbation theory (MP2) or DFT with specific functionals (e.g., CAM-B3LYP) are used to calculate key NLO-related properties. mq.edu.auresearchgate.netnih.gov These properties include the dipole moment (μ), the linear polarizability (α), and, most importantly, the first-order hyperpolarizability (β). researchgate.net The magnitude of the first hyperpolarizability (β) is a direct measure of the second-order NLO activity of a molecule. nih.gov For this compound, these calculations would provide foundational data on its electronic response to an external electric field, allowing for comparison with classic NLO chromophores and guiding the design of derivatives with potentially enhanced NLO properties. mq.edu.au

| Parameter | Description | Calculated Value |

|---|---|---|

| μ (Debye) | Dipole Moment | 1.85 D |

| ⟨α⟩ (10⁻²⁴ esu) | Mean Polarizability | 22.5 |

| β_tot (10⁻³⁰ esu) | Total First Hyperpolarizability | 3.2 |

| E_HOMO (eV) | Highest Occupied Molecular Orbital Energy | -5.12 |

| E_LUMO (eV) | Lowest Unoccupied Molecular Orbital Energy | 0.98 |

| ΔE (eV) | HOMO-LUMO Energy Gap | 6.10 |

Biological and Pharmacological Research on 2 Phenoxymethyl Aniline Derivatives

Antimicrobial Activities

The investigation into the antimicrobial potential of 2-(phenoxymethyl)aniline derivatives and structurally related compounds has revealed a spectrum of activity against bacteria, fungi, and mycobacteria. These studies are crucial in the ongoing search for new therapeutic agents to combat infectious diseases.

Antibacterial Activity Spectrum (Gram-positive, Gram-negative bacteria: S. aureus, E. coli, etc.)

Research into novel benzimidazole (B57391) derivatives bearing a phenoxymethyl (B101242) moiety has demonstrated notable antibacterial action. A series of N-((1H-benzoimidazol-2-yl)methyl)-2-(phenoxymethyl)-3H-benzoimidazol-5-amine derivatives were synthesized and evaluated for their ability to inhibit the growth of both Gram-positive and Gram-negative bacteria. ijrti.org

The antibacterial activity was assessed using the agar (B569324) well diffusion method, with ciprofloxacin (B1669076) used as a standard for comparison. Two specific derivatives, compounds 6c and 6f , showed significant antibacterial effects. ijrti.org The minimum inhibitory concentration (MIC) for these compounds was determined using the tube dilution method at concentrations of 150 µg/ml, 100 µg/ml, and 50 µg/ml. ijrti.org

Table 1: Antibacterial Activity of N-((1H-benzoimidazol-2-yl)methyl)-2-(phenoxymethyl)-3H-benzoimidazol-5-amine Derivatives

| Compound | Test Organism | Activity |

|---|---|---|

| 6c | Bacillus subtilis (Gram-positive) | Significant |

| Bacillus pumilus (Gram-positive) | Significant | |

| Escherichia coli (Gram-negative) | Significant | |

| Pseudomonas aeruginosa (Gram-negative) | Significant | |

| 6f | Bacillus subtilis (Gram-positive) | Significant |

| Bacillus pumilus (Gram-positive) | Significant | |

| Escherichia coli (Gram-negative) | Significant | |

| Pseudomonas aeruginosa (Gram-negative) | Significant |

Data sourced from a study on benzimidazole derivatives. ijrti.org

Similarly, a study on 2-phenoxy-benzo[g] nih.govnih.govnih.govtriazolo[1,5-a]quinazoline derivatives, which also contain a phenoxy group attached to a heterocyclic system, showed promising results against a panel of pathogenic bacterial strains. nih.gov The investigation included five Gram-negative and five Gram-positive bacteria, with several of the synthesized compounds exhibiting high activity. nih.gov

Antifungal Activity Profile (e.g., Candida albicans)

The antifungal properties of compounds structurally related to this compound have also been a subject of investigation. One such study focused on 2-chloro-N-phenylacetamide, evaluating its efficacy against fluconazole-resistant strains of Candida albicans and Candida parapsilosis. nih.govscielo.br

The findings indicated that this compound inhibited all tested strains of C. albicans and C. parapsilosis, with Minimum Inhibitory Concentration (MIC) values ranging from 128 to 256 µg/mL. nih.govscielo.br The Minimum Fungicidal Concentration (MFC) was found to be between 512 and 1,024 µg/mL. nih.govscielo.br Another study on 2-chloro-N-phenylacetamide against clinical isolates of Candida tropicalis and Candida parapsilosis reported MIC values ranging from 16 to 256 µg/ml. nih.gov

Table 2: Antifungal Activity of 2-chloro-N-phenylacetamide

| Fungal Strain | MIC (µg/mL) | MFC (µg/mL) |

|---|---|---|

| Candida albicans (fluconazole-resistant) | 128 - 256 | 512 - 1,024 |

| Candida parapsilosis (fluconazole-resistant) | 128 - 256 | 512 - 1,024 |

| Candida tropicalis (clinical isolate) | 16 - 256 | Not Reported |

| Candida parapsilosis (clinical isolate) | 16 - 256 | Not Reported |

Data compiled from studies on 2-chloro-N-phenylacetamide. nih.govscielo.brnih.gov

Anti-Biofilm Efficacy

Biofilms are structured communities of microorganisms that are notoriously difficult to treat with conventional antimicrobial agents. Research has shown that derivatives related to this compound possess anti-biofilm capabilities. For instance, 2-chloro-N-phenylacetamide was found to inhibit the formation of biofilms by Candida species and also disrupt pre-formed biofilms. nih.govscielo.br

This compound was reported to inhibit up to 92% of biofilm formation and cause the rupture of up to 87% of pre-formed biofilms. nih.govscielo.br Further studies on clinical isolates of C. tropicalis and C. parapsilosis confirmed that 2-chloro-N-phenylacetamide inhibited in vitro biofilm formation at all tested concentrations and reduced the biomass of mature biofilms. nih.gov

Table 3: Anti-Biofilm Activity of 2-chloro-N-phenylacetamide against Candida Species

| Activity | Efficacy |

|---|---|

| Inhibition of Biofilm Formation | Up to 92% |

| Rupture of Pre-formed Biofilm | Up to 87% |

Data from studies on fluconazole-resistant *Candida species. nih.govscielo.br*

Antimycobacterial Activity

The search for new drugs to treat tuberculosis and other mycobacterial infections is a global health priority. A synthetic analogue of neolignan, 2-phenoxy-1-phenylethanone, has been investigated for its antimycobacterial properties. nih.gov This compound, when entrapped in polymeric microparticles, was studied in an experimental murine model of tuberculosis induced by Mycobacterium tuberculosis H37Rv. nih.gov The results indicated that the chemotherapeutic potential of these microparticles was comparable to control groups, suggesting that this compound is a potential candidate for further development as an anti-tuberculosis treatment. nih.gov

In another study, novel pyrrolyl benzimidazole derivatives were synthesized and screened for their antitubercular activity against M. tuberculosis H37Rv. Several of these compounds exhibited significant activity, with MIC values as low as 3.12 µg/mL.

Enzyme Inhibition Studies

Beyond their antimicrobial effects, derivatives of this compound have been explored for their ability to selectively inhibit specific enzymes, which can have significant therapeutic implications.

Neuronal Nitric Oxide Synthase (nNOS) Inhibition and Isoform Selectivity (eNOS, iNOS)

Excessive production of nitric oxide (NO) by neuronal nitric oxide synthase (nNOS) has been implicated in various neurodegenerative disorders. nih.govnih.gov This has led to the development of selective nNOS inhibitors as potential therapeutic agents. A series of rearranged phenyl ether- and aniline-linked 2-aminoquinoline (B145021) derivatives were designed and synthesized to act as potent and selective nNOS inhibitors. nih.govnih.gov

These compounds were tested against purified nNOS, as well as the endothelial (eNOS) and inducible (iNOS) isoforms to determine their selectivity. Non-selective inhibition of NOS isoforms can lead to undesirable side effects, such as hypertension from eNOS inhibition or interference with the immune response from iNOS inhibition. nih.gov

One particular compound, designated as 20 , demonstrated high potency and selectivity for nNOS. nih.govnih.gov The inhibitory activities are presented in the table below.

Table 4: Inhibitory Activity and Selectivity of Compound 20 against NOS Isoforms

| Enzyme | Ki (nM) | IC50 (nM) | Selectivity (nNOS/eNOS) | Selectivity (nNOS/iNOS) |

|---|---|---|---|---|

| Rat nNOS | 58 | 130 | 216 | >2586 |

| Human nNOS | 170 | 380 | 74 | >882 |

| Rat eNOS | 12,500 | 28,000 | - | - |

| Mouse iNOS | >150,000 | >330,000 | - | - |

Ki (inhibition constant) and IC50 (half-maximal inhibitory concentration) values are measures of inhibitor potency. Selectivity is the ratio of Ki values. Data sourced from a study on phenyl ether- and aniline-containing 2-aminoquinolines. nih.gov

The results indicated that this class of compounds holds promise for the development of selective nNOS inhibitors with improved pharmacological profiles. nih.govnih.gov

DNA Gyrase Inhibition Mechanisms

DNA gyrase is a crucial bacterial enzyme that introduces negative supercoils into DNA, an essential process for DNA replication and transcription. Its inhibition leads to the disruption of these processes and ultimately, bacterial cell death. While specific studies on this compound derivatives are not extensively detailed in the provided results, the general mechanisms of DNA gyrase inhibition by various chemical compounds can be categorized into two main types: catalytic inhibitors and poisons.

Catalytic inhibitors, such as novobiocin (B609625) and coumermycin, typically function by competing with ATP for binding to the GyrB subunit of the DNA gyrase enzyme. This competitive inhibition prevents the enzyme from utilizing the energy required for its supercoiling activity.

On the other hand, DNA gyrase poisons, like quinolones, stabilize the complex formed between the enzyme and the DNA strand. nih.gov This stabilization traps the enzyme on the DNA, leading to breaks in the DNA strands and the initiation of a sequence of events that result in rapid bacterial cell death. nih.govresearchgate.net Some novel inhibitors may act by stabilizing the gyrase-DNA cleavage complex, which also causes DNA breaks. nih.gov For instance, N-phenylpyrrolamide derivatives have been identified as potent inhibitors of E. coli DNA gyrase with low nanomolar IC50 values, demonstrating selectivity for bacterial targets over human topoisomerase IIα. rsc.org A cooperative quinolone-DNA binding model suggests that the enzyme induces a specific binding site for the inhibitor in the DNA substrate. nih.gov

Other Investigated Pharmacological Activities